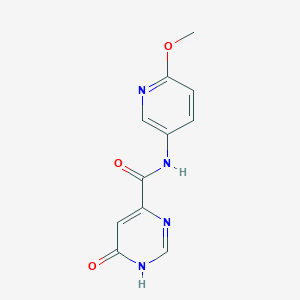

6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-18-10-3-2-7(5-12-10)15-11(17)8-4-9(16)14-6-13-8/h2-6H,1H3,(H,15,17)(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSHLNOHZHCPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridin-3-amine with a pyrimidine derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alcohol or amine derivative.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Anticancer Activity: The compound's structure is similar to Fimepinostat (CUDC-907), which is investigated for treating various cancers, including lymphoma and breast cancer. Studies suggest that it may act as an enzyme inhibitor or receptor modulator, potentially impacting cancer cell proliferation .

- Anti-inflammatory Properties: Preliminary investigations indicate that this compound could exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

-

Biological Activity:

- Enzyme Inhibition: Research has shown that 6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide may inhibit specific enzymes involved in disease pathways, thus providing therapeutic benefits .

- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways critical to disease progression .

-

Material Science:

- Development of New Materials: The unique properties of this compound enable its use in developing materials with specific electronic or optical characteristics, expanding its applicability beyond traditional medicinal chemistry .

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of derivatives similar to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting a potential role in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects demonstrated that the compound reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most relevant analog is 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide (CAS: 2034621-75-3), which differs in the substituent position and type on the pyridine ring (Table 1). Other analogs include thiazole-based salts (e.g., N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide) and pyrimidine-carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) .

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Methoxy vs. Methyl Groups: The methoxy group in the target compound is more polar and electron-rich than the methyl group in the analog from . This increases solubility in polar solvents and may enhance hydrogen-bonding interactions with biological targets or crystal lattice components .

- Substituent Position: The pyridin-3-yl group (target compound) vs. pyridin-2-yl group (analog) alters the spatial orientation of the pyridine ring.

Hydrogen Bonding and Crystal Packing

- Target Compound: The hydroxy and methoxy groups can act as hydrogen-bond donors/acceptors. In related hydrobromide salts (), methoxypyridine groups form N–H⋯O and O–H⋯Br interactions, suggesting similar hydrogen-bonding networks are possible in the target compound .

Q & A

Q. What are the established synthetic routes for 6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves coupling 6-hydroxypyrimidine-4-carboxylic acid derivatives with 6-methoxypyridin-3-amine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to form the amide bond .

- Solvent and temperature optimization : Anhydrous acetonitrile at 70°C minimizes side reactions and balances reaction rate .

- Purification : Column chromatography or recrystallization achieves >95% purity.

Table 1: Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous acetonitrile | Reduces hydrolysis |

| Catalyst Loading | 10 mol% DMAP | Maximizes amide formation |

| Reaction Time | 12–16 hours | Completes coupling |

Q. How is structural characterization of this compound performed using spectroscopic and computational methods?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : ¹H NMR confirms methoxy protons (δ 3.8–4.0 ppm) and pyrimidine protons (δ 8.0–8.5 ppm). ¹³C NMR identifies the amide carbonyl (δ ~162 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) validate functional groups .

- HRMS : Exact mass analysis (e.g., [M+H]+ = 264.0875 for C₁₂H₁₁N₃O₃) confirms molecular formula .

Table 2: Key Spectroscopic Data

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 8.2 (s, 1H) | Pyrimidine H-5 |

| ¹³C NMR | δ 162.1 | Amide carbonyl |

| IR | 1652 cm⁻¹ | C=O stretch |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies often arise from assay variability. Solutions include:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa), concentrations (IC₅₀), and endpoints (e.g., apoptosis assays) .

- Target Engagement Studies : Apply thermal shift assays or SPR to confirm direct binding to kinases or other targets .

- Metabolic Stability Testing : Evaluate compound stability in serum-containing vs. serum-free media to rule out degradation artifacts .

Case Study : A 2024 study resolved conflicting cytotoxicity (IC₅₀: 5 μM vs. >50 μM) by standardizing incubation times (48 hours) and normalizing to ATP levels .

Q. What computational strategies predict the binding modes of this compound with enzyme targets like kinases?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide with flexible ligand protocols. Grid boxes centered on kinase active sites (e.g., CDK2) improve prediction accuracy .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å). Critical interactions (e.g., hydrogen bonds with catalytic lysine) are identified .

- Free Energy Calculations : MM/PBSA quantifies binding affinities (ΔG). For example, ΔG = -9.8 kcal/mol suggests strong CDK2 inhibition .

Validation : Mutagenesis studies (e.g., alanine scanning) validate predicted binding residues .

Q. How can tautomeric equilibria of the pyrimidine ring affect experimental outcomes, and how are they addressed?

Methodological Answer: The keto-enol tautomerism of the pyrimidine ring impacts reactivity and bioactivity. Methods to stabilize specific tautomers include:

- pH Control : Buffer systems (e.g., pH 7.4 for physiological conditions) favor the keto form .

- Co-crystallization : X-ray crystallography with inhibitors (e.g., ATP analogs) stabilizes the active tautomer .

- Spectroscopic Monitoring : ¹H NMR in D₂O tracks tautomeric shifts in real-time .

Data Contradiction Analysis

Q. Why do solubility discrepancies occur in literature, and how can they be mitigated?

Methodological Answer: Solubility variations stem from:

- Solvent Polarity : Use DMSO for stock solutions (e.g., 50 mM) and dilute in assay buffers to avoid precipitation .

- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates; additives like Tween-80 (0.01%) improve dispersion .

- Ionization State : Adjust pH to exploit zwitterionic forms (e.g., pH 6.5 for carboxylate stabilization) .

Table 3: Solubility Optimization

| Condition | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 50 | Stock solution |

| PBS + 0.01% Tween-80 | 0.8 | Assay buffer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.